![molecular formula C25H22N4O4S B2863052 4-[{[(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-基)羰基]氨基}苯甲酸甲酯 CAS No. 1226449-48-4](/img/no-structure.png)

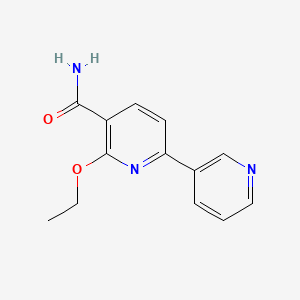

4-[{[(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-基)羰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antitumor Activity

This compound has shown promise in the field of oncology. Derivatives of this molecule have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines and leukemia HL-60 cell lines. For instance, certain derivatives displayed more potent antitumor activity than amides and even temozolomide against HL-60 cells . This suggests potential applications in developing new cancer therapies.

Drug Synthesis

The structural framework of this compound is significant in drug synthesis. It shares similarities with the substructure of successful drugs like Atorvastatin and Sunitinib, which are central to the treatment of high cholesterol and cancer, respectively . This indicates its potential utility in the synthesis of new pharmaceuticals.

Biological Activity

Compounds structurally related to methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate have been of interest due to their biological activities. For example, 4-hydroxy-2-quinolones, which are synthetic analogs, have shown pharmaceutical and biological activities making them valuable in drug research and development .

Water Solubility Enhancement

Some derivatives of this compound have exhibited considerably enhanced water solubility . This is a crucial property for pharmaceutical compounds as it affects the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Chemotherapy Drug Development

The compound’s derivatives have been compared with temozolomide, a chemotherapy drug, suggesting their potential in the development of new chemotherapy agents. The comparison indicates that some derivatives might be more effective than current treatments .

作用机制

Mode of Action

The exact mode of action of “methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate” is currently unknown . It’s known that the compound’s structure allows it to exist in both trans and cis isomers , which could potentially influence its interaction with its targets.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one followed by acylation with methyl 4-chlorobenzoate and subsequent reduction of the carbonyl group to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one", "methyl 4-chlorobenzoate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in the presence of a coupling agent (e.g. EDCI/HOBt) to form the intermediate 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoic acid.", "Step 2: The intermediate is then acylated with methyl 4-chlorobenzoate in the presence of a base (e.g. triethylamine) to form the ester intermediate.", "Step 3: The carbonyl group in the ester intermediate is reduced to a methylene group using a reducing agent (e.g. sodium borohydride) to form the final product, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate." ] } | |

CAS 编号 |

1226449-48-4 |

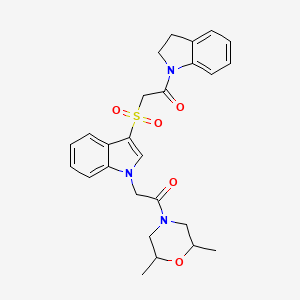

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC 名称 |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |

InChI 键 |

VDNNKWDQAAVQOS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)